molecular formula C12H22N2O2 B3376722 (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate CAS No. 1229428-51-6

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No. B3376722
CAS RN: 1229428-51-6
M. Wt: 226.32
InChI Key: LPNOEYLQBVUWGH-VHSXEESVSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo [3,4-b]pyridine is demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo [3,4-b]pyridine-5,7 (6H)-dione .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the structure of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo [3,4-b]pyridine has been studied . The InChI and SMILES notations provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the enzyme selectively hydrolyses the isomer (2R,3S) providing the intermediate of formula (X), which can be divided from the mixture and isolated by solubilization with a base and reprecipitation or isolation in the presence of an acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo [3,4-b]pyridine is 216.32 g/mol .

Scientific Research Applications

Kinase Inhibitors

Heterocyclic compounds, including pyrrolo[3,4-b]pyridine derivatives, have been widely studied for their versatility in interacting with kinases through multiple binding modes. These compounds often serve as key scaffolds in the design of kinase inhibitors due to their ability to form hydrogen bond donor-acceptor pairs, crucial for binding to the hinge region of kinases. This interaction enhances the potency and selectivity of the inhibitors, making them essential in therapeutic applications, particularly in cancer treatment (Wenglowsky, 2013).

Catalysis and Synthesis

Sulfinamides, including tert-butanesulfinamide, have been extensively used in asymmetric synthesis of N-heterocycles, showcasing the critical role of chiral auxiliaries in the stereoselective formation of amines and their derivatives. These methodologies afford a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused counterparts, underpinning the structural motif of many natural products and therapeutic agents (Philip et al., 2020).

Optical Sensors and Biologically Active Compounds

Pyrimidine derivatives, as part of the N-heterocyclic compounds, have shown extensive applications both in the development of optical sensors and as biologically active compounds. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, with a wide range of applications in detecting various species. Additionally, these compounds exhibit significant medicinal properties, including anticancer, antimicrobial, and antibacterial activities (Jindal & Kaur, 2021).

Drug Discovery and Medicinal Applications

Pyrrolidine, a five-membered nitrogen heterocycle, has been a focus in drug discovery for its versatility in treating human diseases. This scaffold's sp3-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage due to its non-planarity. Compounds characterized by the pyrrolidine ring have been developed for various therapeutic applications, highlighting the scaffold's significance in medicinal chemistry (Li Petri et al., 2021).

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. The purification method for (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been studied, which could be a potential area for future research .

properties

IUPAC Name

tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOEYLQBVUWGH-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1229428-51-6
Record name tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
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(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Reactant of Route 5
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Reactant of Route 6
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

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